molecular formula C23H24N4O5S B307775 3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B307775
M. Wt: 468.5 g/mol
InChI Key: TUNSGGKPEGXHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a member of the triazinobenzoxazepine family and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potent anti-cancer properties. This makes it an attractive candidate for the development of new cancer treatments. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of research is the development of new cancer treatments based on this compound. Another area of research is the investigation of its anti-inflammatory and antioxidant properties for the treatment of other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis process.

Synthesis Methods

The synthesis of 3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 2,4,6-trimethoxybenzaldehyde with N-(methylthio)acetamide in the presence of acetic anhydride and sulfuric acid. The resulting intermediate is then reacted with propionyl chloride to form the final product.

Scientific Research Applications

3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been the subject of numerous scientific studies due to its potential applications in various fields of research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells.

properties

Molecular Formula

C23H24N4O5S

Molecular Weight

468.5 g/mol

IUPAC Name

1-[3-methylsulfanyl-6-(2,4,6-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one

InChI

InChI=1S/C23H24N4O5S/c1-6-18(28)27-15-10-8-7-9-14(15)20-21(24-23(33-5)26-25-20)32-22(27)19-16(30-3)11-13(29-2)12-17(19)31-4/h7-12,22H,6H2,1-5H3

InChI Key

TUNSGGKPEGXHGD-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=C(C=C4OC)OC)OC

Canonical SMILES

CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C=C(C=C4OC)OC)OC

Origin of Product

United States

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